molecular formula C11H14BrNO4 B5250624 2-(4-Bromoanilino)oxane-3,4,5-triol

2-(4-Bromoanilino)oxane-3,4,5-triol

Cat. No.: B5250624
M. Wt: 304.14 g/mol
InChI Key: XNRPWNFGHKJOMI-UHFFFAOYSA-N
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Description

2-(4-Bromoanilino)oxane-3,4,5-triol is a chemical compound characterized by the presence of a bromine atom attached to an aniline group, which is further connected to an oxane ring with three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromoanilino)oxane-3,4,5-triol typically involves the reaction of 4-bromoaniline with an oxane derivative under specific conditions. One common method includes the use of a coupling reaction, where 4-bromoaniline is reacted with an oxane derivative in the presence of a catalyst such as palladium. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromoanilino)oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of aniline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Major Products

    Oxidation: Formation of oxane-3,4,5-trione derivatives.

    Reduction: Formation of 2-(4-Anilino)oxane-3,4,5-triol.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

2-(4-Bromoanilino)oxane-3,4,5-triol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromoanilino)oxane-3,4,5-triol involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloroanilino)oxane-3,4,5-triol
  • 2-(4-Methoxyanilino)oxane-3,4,5-triol
  • 2-(4-Ethoxyanilino)oxane-3,4,5-triol

Uniqueness

2-(4-Bromoanilino)oxane-3,4,5-triol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity and potential for forming various derivatives. Additionally, the combination of aniline and oxane moieties provides a versatile scaffold for further functionalization and application in diverse fields.

Properties

IUPAC Name

2-(4-bromoanilino)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4/c12-6-1-3-7(4-2-6)13-11-10(16)9(15)8(14)5-17-11/h1-4,8-11,13-16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRPWNFGHKJOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)Br)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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